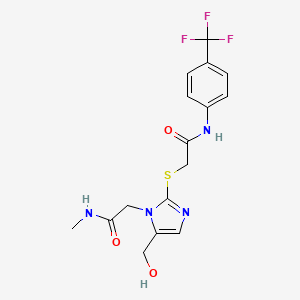

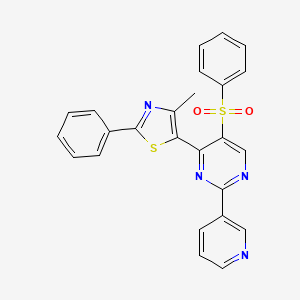

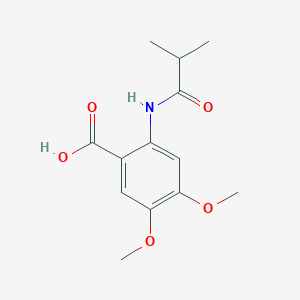

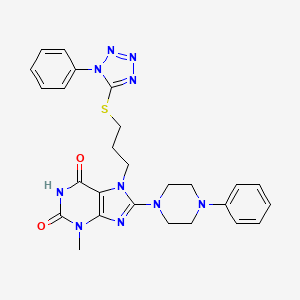

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with a molecular formula of C16H17F3N4O3S. It contains several functional groups, including a hydroxymethyl group, a methylamino group, an imidazole ring, a thioether linkage, and a trifluoromethylphenyl group. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its functional groups. For instance, the presence of a trifluoromethyl group can significantly alter the compound’s reactivity and stability . Unfortunately, specific physical and chemical properties for this compound were not found in the available resources.Applications De Recherche Scientifique

Catalysis and Green Chemistry

Aerobic Oxidation to 5-Hydroxymethyl-2-Furancarboxylic Acid (HMFCA): Researchers have explored the selective conversion of 5-hydroxymethylfurfural (HMF) into 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) using a heterogeneous triazolium pre-catalyst, iron (II) phthalocyanine, and air . The one-pot two-step procedure involves oxidative esterifications of HMF, yielding a polyester oligomer with hydroxyl and carboxyl terminal groups. Subsequent hydrolysis of the oligomer produces HMFCA in an overall yield of 87%. This process offers a sustainable route to a valuable furan-based carboxylic acid.

Sustainable Synthesis

Conversion from 5-Hydroxymethyl-2-Furancarboxylic Acid (HMFA) to 5-Methyl-2-Furancarboxylic Acid (MFA): A novel and sustainable synthesis route has been proposed for 5-methyl-2-furancarboxylic acid (MFA) using bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) as a starting material . This green approach aims to improve the efficiency of MFA synthesis, addressing environmental concerns associated with traditional methods.

Biocatalysis

Furan-Based Carboxylic Acid Production: Researchers have explored biologically converting HMF and furfural into furan-based carboxylic acids using recombinant Escherichia coli HMFOMUT . This approach holds promise for sustainable and selective oxidation processes.

Propriétés

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-12(8-24)6-21-15(23)27-9-14(26)22-11-4-2-10(3-5-11)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWCBQGHCDGSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)

![2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol](/img/structure/B2415825.png)